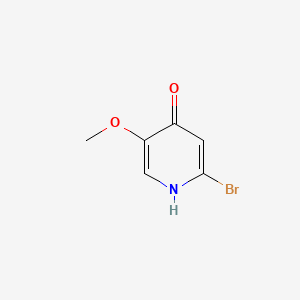

2-Bromo-5-methoxypyridin-4-OL

Description

2-Bromo-5-methoxypyridin-4-ol is a halogenated pyridine derivative characterized by a hydroxyl group at position 4, a bromine atom at position 2, and a methoxy group at position 5 of the pyridine ring.

Properties

IUPAC Name |

2-bromo-5-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-5-3-8-6(7)2-4(5)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOJXZMVRSZZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=CC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700074 | |

| Record name | 2-Bromo-5-methoxypyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344046-11-2 | |

| Record name | 2-Bromo-5-methoxypyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxypyridin-4-OL can be achieved through various synthetic routes. One common method involves the bromination of 5-methoxypyridin-4-OL using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxypyridin-4-OL undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Reduction: Products include dehalogenated compounds or reduced pyridine derivatives.

Scientific Research Applications

2-Bromo-5-methoxypyridin-4-OL has various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxypyridin-4-OL involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions or interacting with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following pyridine derivatives share structural similarities with 2-Bromo-5-methoxypyridin-4-ol but differ in substituent positions or additional functional groups:

Table 1: Structural Comparison of Pyridine Derivatives

Key Findings from Comparative Analysis

Positional Isomerism :

- 2-Bromo-3-methoxypyridin-4-ol shares the same molecular formula as the target compound but differs in the position of the methoxy group (position 3 vs. 5). This positional shift likely alters electronic properties and reactivity, making it more suitable for nucleophilic substitution reactions at position 5.

Halogen Substitution: The addition of iodine in 2-Bromo-5-iodo-3-methoxypyridin-4-ol increases molecular weight by ~125.9 g/mol compared to the target compound.

Functional Group Modifications :

- 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol introduces a propargyl alcohol group, expanding its utility in click chemistry or polymer synthesis. This contrasts with the hydroxyl group in the target compound, which is better suited for hydrogen bonding.

Amino vs. Halogen Groups: 3-Amino-5-methoxypyridin-4-ol•2HCl replaces bromine with an amino group, significantly altering solubility and basicity. The hydrochloride salt form improves stability for storage and biological testing.

Commercial Availability and Pricing

Table 2: Commercial Availability (Based on 2017 Catalog Data)

| Compound Name | Catalog Price (1g) | Supplier |

|---|---|---|

| 2-Bromo-3-methoxypyridin-4-ol | $500 | Catalog HB226 |

| 2-Bromo-5-iodo-3-methoxypyridin-4-ol | $500 | Catalog HB155 |

| This compound | Not listed | Leyan Reagent |

- The target compound’s absence from the 2017 catalog suggests it may be a newer or niche product. Leyan Reagent offers smaller quantities (100–250 mg), indicating specialized use cases .

Biological Activity

2-Bromo-5-methoxypyridin-4-OL is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C_7H_8BrN_O_2

- Molecular Weight : 204.02 g/mol

- CAS Number : 1344046-11-2

The compound features a pyridine ring substituted with a bromine atom and a methoxy group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group may influence the compound's solubility and binding affinity to enzymes or receptors.

Potential Targets:

- Enzymes : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : The compound could interact with neurotransmitter receptors, affecting signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, although further investigations are necessary to elucidate its efficacy and mechanism.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study Example

In a study conducted by Ma et al. (2020), the effects of this compound on human breast cancer cells were analyzed. The compound was found to significantly reduce cell proliferation in a dose-dependent manner, suggesting potential as an anticancer agent. The mechanism was proposed to involve apoptosis induction through mitochondrial pathways.

Synthetic Routes and Applications

The synthesis of this compound typically involves the bromination of 5-methoxypyridin-4-OL under controlled conditions. This compound serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Table 2: Synthetic Methods Overview

| Method | Description |

|---|---|

| Bromination | Using bromine or brominating agents |

| Purification | Recrystallization or chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.